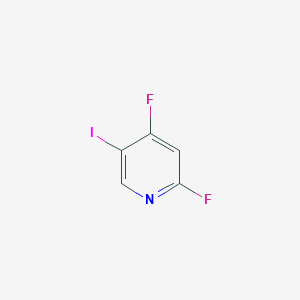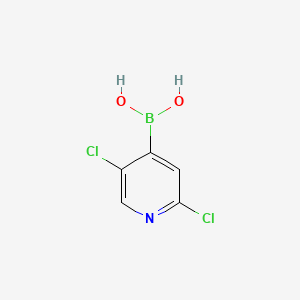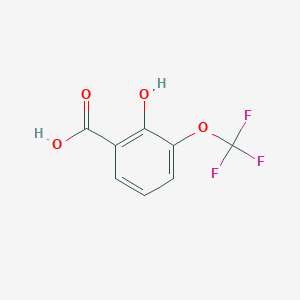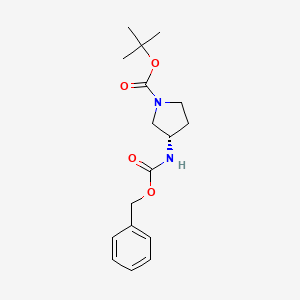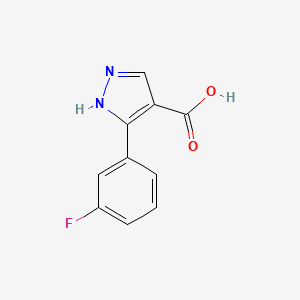![molecular formula C11H13ClN2O3 B1315008 Ethylchlor[(4-Methoxyphenyl)hydrazono]acetat CAS No. 27143-07-3](/img/structure/B1315008.png)
Ethylchlor[(4-Methoxyphenyl)hydrazono]acetat
Übersicht
Beschreibung
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a hydrazono group.
Wissenschaftliche Forschungsanwendungen
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves the reaction of ethyl chloroacetate with 4-methoxyphenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves the following steps:
Preparation of 4-methoxyphenylhydrazine: This is achieved by the reduction of 4-methoxynitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Reaction with Ethyl Chloroacetate: The prepared 4-methoxyphenylhydrazine is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol at a temperature of around 60-70°C.
Industrial Production Methods: Industrial production of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The hydrazono group can be reduced to form the corresponding hydrazine derivative.
Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives such as ethyl 2-amino-2-(2-(4-methoxyphenyl)hydrazono)acetate.
Reduction Reactions: Formation of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazine)acetate.
Oxidation Reactions: Formation of ethyl 2-chloro-2-(2-(4-methoxybenzaldehyde)hydrazono)acetate.
Wirkmechanismus
The mechanism of action of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The methoxy group can undergo metabolic transformations, resulting in the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 2-chloro-2-(2-(4-hydroxyphenyl)hydrazono)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate imparts unique chemical and biological properties, making it distinct from other similar compounds. The methoxy group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical reactions and research applications.
Eigenschaften
CAS-Nummer |
27143-07-3 |
|---|---|
Molekularformel |
C11H13ClN2O3 |
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+ |
InChI-Schlüssel |
ATNPZEGMKLGIFA-GXDHUFHOSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
Isomerische SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)

